molecular formula C10H12ClNO2 B3183791 Ethyl 2-amino-5-chloro-3-methylbenzoate CAS No. 1032668-60-2

Ethyl 2-amino-5-chloro-3-methylbenzoate

Cat. No.: B3183791
CAS No.: 1032668-60-2
M. Wt: 213.66 g/mol
InChI Key: INHQWSPQWGUYBT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chloro-3-methylbenzoate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chlorine atom, and a methyl group on the benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 2-amino-5-chloro-3-methylbenzoate typically involves the chlorination of 2-amino-3-methylbenzoic acid ester. The process begins with the esterification of 2-amino-3-methylbenzoic acid to form the corresponding ester. This ester is then subjected to a chlorination reaction using a sulfonyl chloride solution in an organic solvent, resulting in the formation of this compound .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. The reaction conditions are carefully controlled to avoid the use of highly toxic or strongly oxidizing substances. The chlorination reaction is carried out at relatively low temperatures to minimize side reactions and ensure safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chloro-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Ester Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Chlorination: Sulfonyl chloride in an organic solvent is used for chlorination.

    Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis.

    Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 2-amino-5-chloro-3-methylbenzoic acid is formed.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-5-chloro-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-chloro-3-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom and methyl group can influence the compound’s lipophilicity and binding affinity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Ethyl 2-amino-5-chloro-3-methylbenzoate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their functional groups, which can influence their reactivity and applications.

Properties

IUPAC Name

ethyl 2-amino-5-chloro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHQWSPQWGUYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280869
Record name Ethyl 2-amino-5-chloro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032668-60-2
Record name Ethyl 2-amino-5-chloro-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032668-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-5-chloro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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